![molecular formula C7H12N4 B2558772 N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methylamine CAS No. 923687-30-3](/img/structure/B2558772.png)

N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

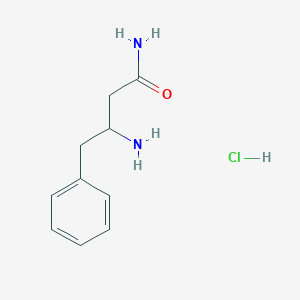

“N-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methylamine” is a chemical compound with the molecular formula C15H17N5O4S. It has an average mass of 363.392 Da and a monoisotopic mass of 363.100128 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole was achieved through a four-step process including etherification, hydrazonation, cyclization, and reduction with an overall yield of 39% .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CN(Cc1nnc2n1CCC2)S(=O)(=O)c3ccc4c(c3)NC(=O)CO4 . This representation can be used to generate a 3D model of the molecule for further analysis.Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3, a molar refractivity of 90.4±0.5 cm3, and a polar surface area of 115 Å2. It has 9 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Research indicates the utility of pyrrole derivatives, including those with triazolylmethyl groups, in synthesizing a variety of heterocyclic compounds. For example, Menges et al. (2013) explored the conversion of pyrrole derivatives to N-propargyl pyrroles, leading to the formation of pyrrolo[2,1-d][1,2,5]triazepine derivatives, providing insights into the synthesis of novel heterocyclic frameworks. Their study also detailed a mechanism supported by theoretical calculations (Menges et al., 2013).

Biological Activity Exploration

Several studies focus on synthesizing and evaluating the biological activities of novel compounds containing the pyrrolo[2,1-c][1,2,4]triazole moiety. Azab et al. (2017) synthesized a series of compounds based on chromeno[3,4-c]pyrrole-3,4-dione and evaluated their cytotoxic activity, highlighting the therapeutic potential of these compounds (Azab et al., 2017).

Computational and Theoretical Studies

Theoretical and computational studies offer insights into the structural and electronic characteristics of related compounds. For example, Zhang et al. (2019) performed DFT calculations to analyze the molecular structures and stability of benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate, suggesting a higher stability for the hydrazone tautomers (Zhang et al., 2019).

Antimicrobial Activity

Research into the antimicrobial properties of pyrrolo[2,1-c][1,2,4]triazole derivatives, such as the study by Bayrak et al. (2009), which synthesized a series of 1,2,4-triazoles and evaluated their antimicrobial activities, contributes to the search for new antibacterial agents (Bayrak et al., 2009).

Novel Methodologies in Synthesis

Innovative synthetic methodologies are also a significant area of application. For instance, the streamlined synthesis of complex heterocyclic systems involving triazole motifs by Bonacorso et al. (2019) showcases advanced synthetic strategies that could be applicable to compounds with structural similarities to N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methylamine (Bonacorso et al., 2019).

Eigenschaften

IUPAC Name |

1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-8-5-7-10-9-6-3-2-4-11(6)7/h8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAENERBZQAQNBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN=C2N1CCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2558691.png)

![1,7-dimethyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2558692.png)

![methyl 2-(2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-methylthiophene-3-carboxylate](/img/structure/B2558695.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2558696.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2558697.png)

[(thiophen-2-yl)methyl]amine](/img/structure/B2558698.png)

![4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole](/img/structure/B2558707.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B2558708.png)

![1-(3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2558711.png)